

A Comparative Guide to the Reactivity of Triphenylantimony and Triphenylphosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylantimony*

Cat. No.: *B1630391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylphosphine (PPh_3) and **triphenylantimony** (SbPh_3 , also known as triphenylstibine) are two organometallic compounds that, despite their structural similarities, exhibit distinct chemical reactivities. Both feature a central pnictogen atom (phosphorus or antimony from Group 15) pyramidal bonded to three phenyl rings.^{[1][2]} This structural analogy, however, belies fundamental differences in their electronic properties and atomic characteristics, which profoundly influence their behavior as nucleophiles, ligands, and reagents in organic synthesis. Triphenylphosphine is a cornerstone reagent in numerous transformations, including the Wittig, Staudinger, and Mitsunobu reactions, and serves as a versatile ligand in transition metal catalysis.^{[3][4][5]} **Triphenylantimony** is also utilized as a ligand and a catalyst in specific applications, though its use is less widespread.^{[6][7]}

This guide provides an objective comparison of the reactivity of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific synthetic or catalytic needs.

Electronic and Structural Properties: The Basis of Reactivity Differences

The divergent reactivity of PPh_3 and SbPh_3 stems from the intrinsic differences between phosphorus and antimony. Antimony is less electronegative and has a larger atomic radius than phosphorus. This results in longer, weaker metal-carbon bonds in SbPh_3 compared to PPh_3 . Furthermore, the lone pair of electrons on antimony resides in a higher-energy, more diffuse 5s/5p hybrid orbital, making it sterically more accessible but also influencing its donor properties differently than the 3s/3p lone pair of phosphorus.

Quantitative Data Summary

The following table summarizes key physical and electronic parameters for PPh_3 and SbPh_3 .

Property	Triphenylphosphine (PPh ₃)	Triphenylantimony (SbPh ₃)	Significance
Central Atom Electronegativity	2.19	2.05	Influences bond polarity and the energy of the lone pair.
Molar Mass (g/mol)	262.29[2]	353.07[1]	Relevant for stoichiometric calculations.
C-E Bond Length (Å)	~1.83	~2.15[1]	Longer Sb-C bonds are weaker and more easily cleaved.
C-E-C Bond Angle (°)	~103	~95[1]	Affects the steric profile and hybridization.
Tolman Cone Angle (°)	~145[3]	~151	Measures steric bulk; SbPh ₃ is slightly bulkier.
Basicity (pKa of conjugate acid)	2.73	< 2	PPh ₃ is a weak base; SbPh ₃ is even weaker.
M-E Bond Dissociation Energy	Generally Higher	Generally Lower	Metal-phosphine bonds are typically stronger than metal-stibine bonds.[8]

Comparative Reactivity Analysis

Oxidation Reactions

Both compounds can be oxidized to their corresponding oxides, but triphenylphosphine is generally more susceptible to oxidation.

- **Triphenylphosphine (PPh₃)**: PPh₃ is relatively stable in solid form but oxidizes slowly in air, especially in solution, to form the highly stable triphenylphosphine oxide (Ph₃P=O).[9] The oxidation can be accelerated by metal catalysts.[10] The formation of the very strong P=O double bond is a powerful thermodynamic driving force for many reactions involving PPh₃.
- **Triphenylantimony (SbPh₃)**: SbPh₃ is also oxidized by peroxides.[11] However, the product of oxidation is often a polymeric oxide, in contrast to the monomeric Ph₃P=O.[11] In a comparative kinetic study using peroxodiphosphate as the oxidant, the relative rate of oxidation was found to be Ph₃P > Ph₃Sb > Ph₃As, demonstrating that PPh₃ reacts faster than SbPh₃ under these conditions.[11]

Behavior as Ligands in Transition Metal Complexes

Both PPh₃ and SbPh₃ are common ligands in coordination chemistry, but they impart different properties to the metal center.[6][7]

- **Bonding and Strength**: PPh₃ is a strong σ-donor and a weak π-acceptor, forming robust complexes with a variety of transition metals like palladium, rhodium, and nickel.[3] The resulting metal-phosphine bond is strong. In contrast, metal-SbPh₃ bonds are significantly weaker and more prone to dissociation.[8] This lability can be advantageous in catalytic cycles where ligand dissociation is a required step, but detrimental if stable coordination is needed.
- **Electronic Effects**: As a stronger σ-donor, PPh₃ increases the electron density on the metal center more effectively than SbPh₃. This can influence the catalytic activity and redox properties of the metal complex.

Nucleophilicity and Reactivity in Named Reactions

The most striking differences in reactivity are observed in classic organic reactions that rely on the nucleophilic character of the phosphorus atom.

- **Wittig Reaction**: This powerful olefination reaction is exclusive to phosphines.[5][12] It involves the formation of a phosphonium ylide from PPh₃, which then reacts with an aldehyde or ketone to produce an alkene and Ph₃P=O.[13][14] An analogous reaction with SbPh₃ is not observed. The reasons are twofold: the Sb-C bond is too weak to support a

stable stibonium ylide intermediate, and the formation of an Sb=O bond does not provide the strong thermodynamic driving force seen with phosphorus.

[Click to download full resolution via product page](#)

- Staudinger Reaction: This reaction converts an organic azide into an amine using PPh_3 and water.[4][15][16] The mechanism begins with the nucleophilic attack of the phosphine on the azide to form a phosphazide, which then rearranges to an iminophosphorane.[17] While fluorous-tagged phosphines show similar reactivity to PPh_3 in the Staudinger reaction, there is no evidence of SbPh_3 effectively participating in this transformation, again highlighting the unique and superior nucleophilic reactivity of the phosphorus center in this context.[18]

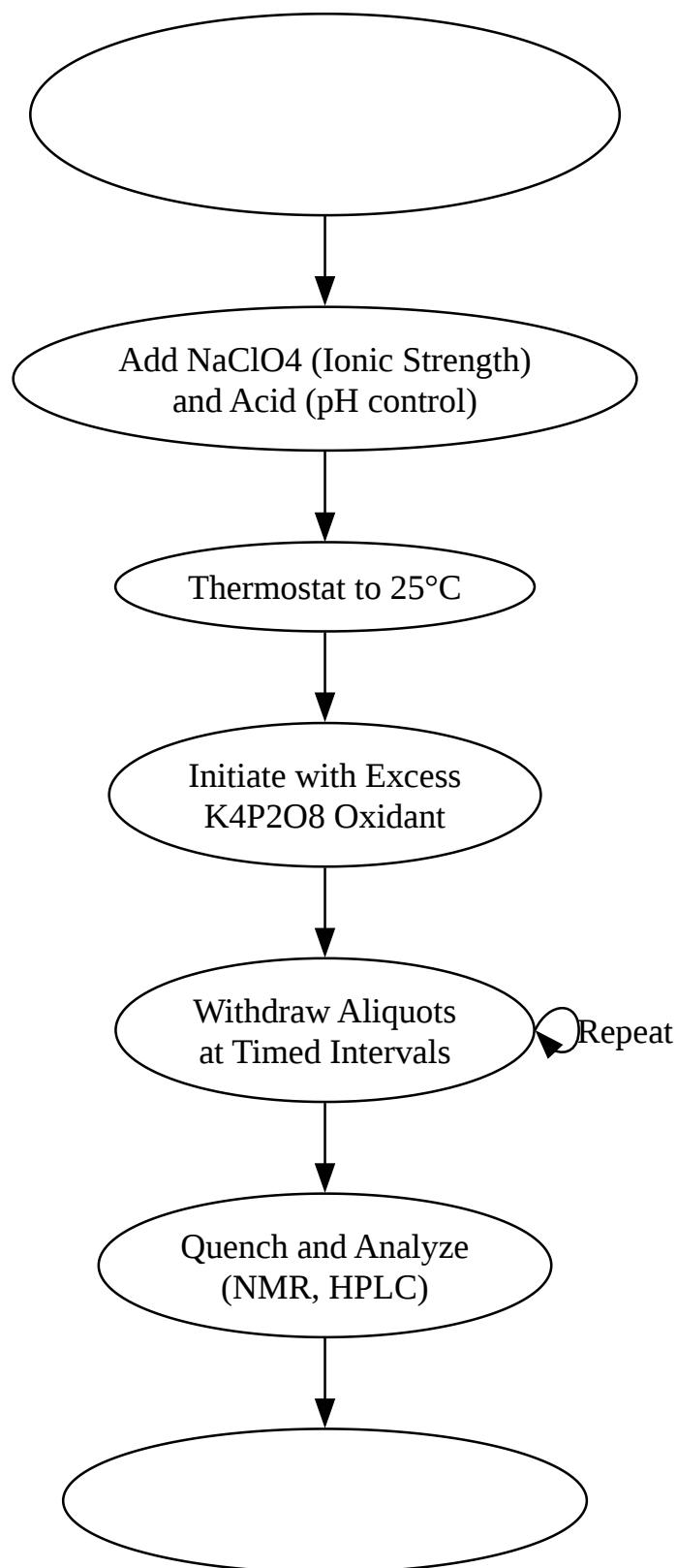
Experimental Protocols

Protocol 1: Competitive Oxidation of PPh_3 and SbPh_3

This experiment, adapted from kinetic studies, allows for a direct comparison of the oxidation rates.[11]

Objective: To determine the relative rate of oxidation of PPh_3 and SbPh_3 by an oxidizing agent.

Materials:


- Triphenylphosphine (PPh_3)
- **Triphenylantimony** (SbPh_3)
- Potassium peroxodiphosphate ($\text{K}_4\text{P}_2\text{O}_8$)
- Acetonitrile (CH_3CN), HPLC grade
- Water, deionized
- Sodium perchlorate (NaClO_4)
- Standard acid solution (e.g., HClO_4)

- Reaction vessel with magnetic stirrer, thermostated at 25°C

Procedure:

- Prepare a stock solution of 60:40 (v/v) acetonitrile-water.
- In the reaction vessel, dissolve equimolar amounts (e.g., 0.01 M) of both PPh_3 and SbPh_3 in the acetonitrile-water solvent.
- Add NaClO_4 to maintain a constant ionic strength (e.g., 0.1 M).
- Add a standard acid to maintain a constant pH.
- Initiate the reaction by adding a large excess of the potassium peroxodiphosphate oxidant.
- At timed intervals, withdraw aliquots of the reaction mixture.
- Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a reducing agent that does not interfere with analysis).
- Analyze the concentration of the remaining PPh_3 and SbPh_3 in each aliquot using ^{31}P NMR spectroscopy (for PPh_3) and a suitable method for SbPh_3 (e.g., HPLC or ^1H NMR, monitoring the disappearance of the starting material peak).
- Plot the concentration of each reactant versus time to determine the reaction rates.

Expected Outcome: The concentration of PPh_3 is expected to decrease at a faster rate than that of SbPh_3 , confirming its higher reactivity towards this oxidant.

[Click to download full resolution via product page](#)

Conclusion

While triphenylphosphine and **triphenylantimony** are structural congeners, their chemical reactivity profiles are markedly different. Triphenylphosphine is a more potent nucleophile and a stronger-binding ligand, and it participates in unique synthetic transformations like the Wittig and Staudinger reactions that have no parallel in the chemistry of **triphenylantimony**. These differences are rooted in the fundamental properties of phosphorus versus antimony, particularly electronegativity, atomic size, and the nature of the lone pair orbital.

Triphenylantimony's weaker, more labile coordination to metals can be useful, but for the majority of applications requiring a robust nucleophilic or strongly coordinating species, triphenylphosphine remains the superior and more versatile choice. This guide provides the foundational data for researchers to make informed decisions when selecting between these two reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine | (C₆H₅)₃P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allhdi.com [allhdi.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Actylis - Triphenylantimony - Intermediate - Ligands - Catalyst [solutions.actylis.com]
- 8. Reactions of diphosphine-stabilized Os₃ clusters with triphenylantimony: syntheses and structures of new antimony-containing Os₃ clusters via Sb–Ph bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chempap.org [chempap.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. Staudinger Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
- 16. jk-sci.com [jk-sci.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Triphenylantimony and Triphenylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630391#comparative-reactivity-of-triphenylantimony-vs-triphenylphosphine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com